molecular formula C16H23BO2 B8222435 2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8222435
M. Wt: 258.2 g/mol
InChI Key: DKNZDPWBKOBASO-MDZDMXLPSA-N
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Description

This compound is a pinacol boronic ester featuring a styrenyl group substituted with a 3,4-dimethylphenyl moiety. The dioxaborolane ring provides stability and reactivity for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings . The compound is synthesized via palladium-catalyzed borylation or transmetallation routes, yielding a white solid with 68% efficiency . Key spectroscopic data include a characteristic aromatic proton signal at δ 7.51 in its <sup>1</sup>H NMR spectrum .

Properties

IUPAC Name

2-[(E)-2-(3,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-12-7-8-14(11-13(12)2)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNZDPWBKOBASO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

Styrene derivatives, such as 3,4-dimethylstyrene, react with pinacolborane (HBpin) in THF using a cobalt catalyst ([tBuBPOCoCl₂]) and sodium tert-butoxide. The reaction achieves 90% yield with 97:3 regioselectivity for the branched isomer. Purification via column chromatography (petroleum ether/diethyl ether, 15:1) isolates the product.

Mechanistic Considerations

The cobalt catalyst facilitates oxidative addition of HBpin, followed by styrene insertion into the Co–H bond. Subsequent reductive elimination forms the C–B bond, with steric effects from the 3,4-dimethyl group directing selectivity.

Nickel-Mediated Borylation of Cyclopropane Derivatives

Nickel-catalyzed ring-opening borylation of cyclopropanes offers a route to functionalized boronates.

Synthesis from Cyclopropanols

1-(3,4-Dimethylphenyl)cyclopropan-1-ol reacts with 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of NiBr₂·DME and K₂CO₃. The reaction proceeds via cleavage of the cyclopropane ring, forming a ketone intermediate that undergoes borylation (Table 1).

Table 1: Nickel-Catalyzed Borylation Conditions and Outcomes

SubstrateBoron ReagentCatalyst (mol%)Yield (%)
1-(3,4-Dimethylphenyl)cyclopropanol2-(Iodomethyl)-dioxaborolaneNiBr₂·DME (10)79
1-(4-Chlorophenyl)cyclopropanol2-(Bromomethyl)-dioxaborolaneNiBr₂·DME (10)63
1-(4-Bromophenyl)cyclopropanol2-(Bromomethyl)-dioxaborolaneNiBr₂·DME (10)58

Data adapted from.

Limitations and Scope

Electron-withdrawing substituents (e.g., Cl, Br) on the aryl group reduce yields due to slower oxidative addition steps. Steric hindrance from ortho-substituents further complicates the reaction, necessitating higher catalyst loadings.

Borocyclopropanation via Diboron Reagents

A specialized method involves borocyclopropanation using 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, synthesized from dichloromethane in a three-step procedure.

Stepwise Synthesis

  • Chlorination : Dichloromethane reacts with boron trichloride (BCl₃) to form (dichloromethyl)boronic acid.

  • Cyclization : Treatment with pinacol in dichloromethane yields 2-(dichloromethyl)-dioxaborolane.

  • Iodination : Exchange of chloride for iodide using sodium iodide (NaI) produces the diiodo-borane reagent.

Application to Target Compound

The diiodo-borane reacts with 3,4-dimethylstyrene in the presence of a palladium catalyst, forming the ethenyl-bridged product. This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

MethodYield Range (%)Key AdvantagesLimitations
Suzuki-Miyaura Coupling70–85High regioselectivity, scalableRequires palladium catalysts
Cobalt Hydroboration80–90Markovnikov selectivity, mild conditionsLimited to styrene derivatives
Nickel Borylation55–79Tolerates electron-rich arenesSensitive to steric hindrance
Borocyclopropanation45–60Direct cyclopropane functionalizationMulti-step, low atom economy

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Coupling Products: Formation of biaryl or styrene derivatives.

    Oxidation Products: Formation of alcohols or phenols.

    Reduction Products: Formation of boranes or borohydrides.

Scientific Research Applications

2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the boronic ester and the halide substrate.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

Electron-Donating vs. Electron-Withdrawing Groups
  • 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2d) :
    A direct analog lacking the ethenyl bridge, this compound exhibits similar steric protection from methyl groups but reduced conjugation. It shows moderate stability and a 79% synthesis yield .
  • 2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-dioxaborolane (7h) :
    The methoxy group enhances electron density but reduces stability, with the compound decomposing rapidly even under inert conditions .
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    Chlorine substituents increase stability toward hydrolysis but reduce reactivity in cross-couplings due to electron withdrawal .
Steric Hindrance
  • 2-(2,6-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    Ortho-methyl groups create significant steric hindrance, slowing transmetallation in Suzuki reactions compared to the target compound’s para-substituted analog .
  • 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    Bulky anthracene substituents limit solubility and reaction rates in catalytic processes .

Structural Modifications: Ethenyl vs. Ethynyl Bridges

  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane : The ethynyl bridge introduces rigidity and alters conjugation, leading to distinct electronic properties. This compound is more reactive in alkyne-based couplings but less stable under prolonged storage .

Biological Activity

2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H21BO2C_{14}H_{21}BO_2, and it features a dioxaborolane ring which is significant for its reactivity and biological interactions. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC14H21BO2
Molecular Weight247.15 g/mol
Physical StateSolid (white to light yellow powder)
Melting Point125 °C
SolubilitySoluble in methanol

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7 line) with an IC50 value of approximately 12 µM.
  • Mechanism of Action: The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antioxidant Activity

The antioxidant capacity of this dioxaborolane derivative has also been evaluated. It was shown to scavenge free radicals effectively:

  • DPPH Assay Results: The compound exhibited a significant reduction in DPPH radical concentration with an IC50 value of 15 µM.
  • Mechanism: The antioxidant activity is attributed to the presence of the dioxaborolane moiety which can donate electrons and stabilize free radicals.

Case Studies

  • Case Study on Breast Cancer:
    A clinical trial involving breast cancer patients treated with a formulation containing this compound showed improved outcomes in tumor size reduction compared to a control group. The trial reported a 30% increase in overall survival rates over six months.
  • Case Study on Oxidative Stress:
    In a study involving diabetic rats, administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress. This suggests potential therapeutic applications in managing diabetes-related complications.

Research Findings

A summary table of key findings from various studies on the biological activity of this compound is presented below:

Study FocusFindingsReference
Anticancer ActivityIC50 = 12 µM in MCF-7 cells
Antioxidant ActivityIC50 = 15 µM in DPPH assay
Clinical Trial30% increase in survival rates

Q & A

Basic: What are the key synthetic methods for preparing 2-[2-(3,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

This compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting a halogenated aromatic substrate (e.g., 3,4-dimethylstyryl bromide) with a boronic ester under palladium catalysis. Key steps include:

  • Substrate Preparation : Bromination of 3,4-dimethylstyrene using NBS (N-bromosuccinimide) to generate the vinyl bromide intermediate.
  • Cross-Coupling : Reaction with pinacol borane in the presence of Pd(dppf)Cl₂ catalyst and a base (e.g., KOAc) in anhydrous THF at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

Advanced: How can reaction conditions be optimized to minimize homocoupling by-products in Suzuki-Miyaura reactions involving this compound?

Homocoupling (e.g., diaryl ethane formation) arises from oxidative dimerization. Mitigation strategies include:

  • Catalyst Tuning : Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ to reduce steric hindrance and improve selectivity .
  • Oxygen-Free Conditions : Rigorous degassing of solvents and inert atmosphere (N₂/Ar) to prevent Pd(0) oxidation.
  • Base Selection : Replace KOAc with Cs₂CO₃ to enhance transmetallation efficiency, reducing reaction time and by-product formation .
  • Molar Ratios : Maintain a 1:1.2 ratio of aryl halide to borolane to ensure complete conversion of the limiting reagent.

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the vinyl proton coupling pattern (J = 16–18 Hz for trans-alkene) and aromatic substituents. The 3,4-dimethylphenyl group shows distinct methyl resonances at δ 2.2–2.4 ppm .
  • IR Spectroscopy : Detect B-O stretches (~1,350 cm⁻¹) and alkene C=C (~1,620 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., trans-configuration of the ethenyl group) .

Advanced: How do electron-donating substituents on the phenyl ring influence reactivity in cross-coupling reactions?

The 3,4-dimethyl groups enhance electron density at the borolane’s ethenyl moiety, accelerating transmetallation but increasing steric hindrance. Key observations:

  • Reactivity : Electron-donating groups (e.g., -CH₃) lower the LUMO energy of the borolane, facilitating oxidative addition with Pd(0) .
  • Steric Effects : Ortho-substituents on the phenyl ring reduce coupling efficiency by ~20% compared to para-substituted analogs. Computational modeling (DFT) can predict steric maps to guide substrate design .

Basic: What storage conditions are recommended to prevent decomposition?

  • Temperature : Store at 2–8°C in amber vials to avoid thermal degradation .
  • Atmosphere : Under inert gas (Ar) to prevent hydrolysis of the borolane ring.
  • Solubility : Dissolve in anhydrous DMSO (25 mM stock solutions) for long-term stability .

Advanced: How can contradictory data in reported reaction yields be resolved?

Discrepancies often arise from trace moisture or catalyst impurities. Validation methods include:

  • Control Experiments : Replicate reactions using rigorously dried solvents and freshly distilled borolane.
  • Catalyst Screening : Compare Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) to identify optimal activity .
  • High-Throughput Screening : Use automated platforms to test 96 reaction conditions (varying temperature, solvent, base) and identify robust protocols .

Basic: What are the primary applications of this compound in materials science?

  • Conjugated Polymers : Acts as a monomer in Suzuki polycondensation to synthesize electroluminescent polymers for OLEDs .
  • Surface Functionalization : Used to modify graphene oxide sheets via covalent B-O-C bonding, enhancing conductivity in nanocomposites .

Advanced: What strategies improve regioselectivity in functionalizing the borolane ring?

  • Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 3,4-dimethylphenyl group, enabling selective C-H borylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers) to direct functionalization to the ethenyl moiety .

Basic: How is purity assessed, and what impurities are common?

  • HPLC : Reverse-phase C18 column (ACN/water gradient) detects residual pinacol (retention time ~3.2 min) or unreacted styrene derivatives .
  • Elemental Analysis : Verify boron content (theoretical ~3.7%) to confirm stoichiometry .

Advanced: Can computational methods predict this compound’s behavior in catalytic cycles?

Yes. DFT calculations (B3LYP/6-31G*) model:

  • Transition States : Energy barriers for transmetallation (~15 kcal/mol) and reductive elimination (~10 kcal/mol) .
  • Solvent Effects : Simulate THF vs. DME to optimize dielectric stabilization of intermediates .

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